molecular formula C14H11ClN6O3 B11099332 6-chloro-N-(furan-2-ylmethyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

6-chloro-N-(furan-2-ylmethyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11099332
M. Wt: 346.73 g/mol
InChI Key: KJGFDRAARZAFLU-UHFFFAOYSA-N
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Description

N-{4-CHLORO-6-[(2-FURYLMETHYL)AMINO]-1,3,5-TRIAZIN-2-YL}-N-(4-NITROPHENYL)AMINE is a complex organic compound belonging to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a chlorinated furylmethylamino group and a nitrophenylamine group. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-CHLORO-6-[(2-FURYLMETHYL)AMINO]-1,3,5-TRIAZIN-2-YL}-N-(4-NITROPHENYL)AMINE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazine Core: The triazine core is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: The chlorination of the triazine ring is achieved using chlorinating agents such as phosphorus oxychloride.

    Nitrophenylamine Addition: The final step involves the coupling of the nitrophenylamine group to the triazine core under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-CHLORO-6-[(2-FURYLMETHYL)AMINO]-1,3,5-TRIAZIN-2-YL}-N-(4-NITROPHENYL)AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{4-CHLORO-6-[(2-FURYLMETHYL)AMINO]-1,3,5-TRIAZIN-2-YL}-N-(4-NITROPHENYL)AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4-CHLORO-6-[(2-FURYLMETHYL)AMINO]-1,3,5-TRIAZIN-2-YL}-N-(4-NITROPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in biological processes.

    Interacting with DNA/RNA: Affecting the replication and transcription processes.

    Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate various physiological functions.

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-CHLORO-6-[(2-FURYLMETHYL)AMINO]-1,3,5-TRIAZIN-2-YL}-N-(4-METHOXYPHENYL)AMINE
  • **N-{4-CHLORO-6-[(2-FURYLMETHYL)AMINO]-1,3,5-TRIAZIN-2-YL}-N-(4-METHYLPHENYL)AMINE

Uniqueness

N-{4-CHLORO-6-[(2-FURYLMETHYL)AMINO]-1,3,5-TRIAZIN-2-YL}-N-(4-NITROPHENYL)AMINE is unique due to the presence of both a furylmethylamino group and a nitrophenylamine group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H11ClN6O3

Molecular Weight

346.73 g/mol

IUPAC Name

6-chloro-4-N-(furan-2-ylmethyl)-2-N-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C14H11ClN6O3/c15-12-18-13(16-8-11-2-1-7-24-11)20-14(19-12)17-9-3-5-10(6-4-9)21(22)23/h1-7H,8H2,(H2,16,17,18,19,20)

InChI Key

KJGFDRAARZAFLU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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